1,3-Diacetoxy-2-(acetoxymethoxy)propane
Overview
Description
1,3-Diacetoxy-2-(acetoxymethoxy)propane is a chemical compound with the molecular formula C10H16O7 and a molecular weight of 248.23 . It is a guanine derivative that has been used in the synthesis of Ganciclovir , an antiviral nucleoside analog structurally related to Acyclovir .
Synthesis Analysis
The compound is prepared by condensation of acetone and acetic anhydride followed by filtration to yield a clear, colorless liquid . It can also be synthesized through the reaction of acetic anhydride with diethyl malonate .Molecular Structure Analysis
The InChI code for 1,3-Diacetoxy-2-(acetoxymethoxy)propane is 1S/C10H16O7/c1-7(11)14-4-10(5-15-8(2)12)17-6-16-9(3)13/h10H,4-6H2,1-3H3 . The structure is also available as a 2D Mol file .Chemical Reactions Analysis
The compound is involved in the synthesis of Ganciclovir . It can act as an acylation agent, propionylating agent, and esterification agent in organic synthesis .Physical And Chemical Properties Analysis
The compound has a boiling point of 311°C, a density of 1.177, and a flash point of 134°C . It is soluble in Chloroform and Methanol . It is stored sealed in dry conditions at room temperature .Scientific Research Applications
Precursor for Chemical Synthesis : Sakai Kunikazu and K. Kondo (1990) demonstrated the use of a related compound, 1,2-diacetoxy-2-propene, as a precursor for synthesizing 1-acetoxy-3-chloro-2-propanone, which indicates the potential of 1,3-Diacetoxy-2-(acetoxymethoxy)propane in chemical synthesis processes (Sakai Kunikazu & K. Kondo, 1990).
Acetalization of Carbonyl Compounds : In 2005, B. Karimi, H. Hazarkhani, and J. Maleki explored the acetalization of carbonyl compounds using silylated diols, highlighting the utility of such compounds in creating more complex chemical structures (B. Karimi, H. Hazarkhani, & J. Maleki, 2005).
Synthesis of Posaconazole Intermediate : Yunxiang Chen et al. (2015) developed a process for synthesizing 1,3-diacetoxy-2-[2′-(2″,4″-difluorophenyl)prop-2′-en-1′-yl]propane, an intermediate in the production of Posaconazole, a potent antifungal medication. This illustrates the compound's relevance in pharmaceutical synthesis (Yunxiang Chen et al., 2015).
Synthesis of Antiviral Agents : Research by Smirnov Ip et al. (1993) involved the use of 1,3-diacetoxy-2-(1-acetoxy)propane in synthesizing derivatives of nucleic bases with antiviral activity, particularly against HSV-1. This suggests the compound's role in the development of new antiviral drugs (Smirnov Ip et al., 1993).
Polymer Synthesis : K. Faghihi et al. (2011) reported the synthesis of new Poly(Amide-Imide)s using a derivative of 1,3-Diacetoxy-2-(acetoxymethoxy)propane. This research points towards its application in the field of polymer chemistry and materials science (K. Faghihi et al., 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H227, H315, H319, and H335 . Precautionary statements include P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation at places where dust is formed .
Relevant Papers The search results did not provide any specific papers related to 1,3-Diacetoxy-2-(acetoxymethoxy)propane .
properties
IUPAC Name |
[3-acetyloxy-2-(acetyloxymethoxy)propyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O7/c1-7(11)14-4-10(5-15-8(2)12)17-6-16-9(3)13/h10H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOPMEBLLUYTNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COC(=O)C)OCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430813 | |
Record name | 1,3-DIACETOXY-2-(ACETOXYMETHOXY)PROPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diacetoxy-2-(acetoxymethoxy)propane | |
CAS RN |
86357-13-3 | |
Record name | 1,3-Propanediol, 2-[(acetyloxy)methoxy]-, 1,3-diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86357-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-DIACETOXY-2-(ACETOXYMETHOXY)PROPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Propanediol, 2-[(acetyloxy)methoxy]-, 1,3-diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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